Chidamide - 743420-02-2

Chidamide

Catalog Number: EVT-287772
CAS Number: 743420-02-2
Molecular Formula: C22H19FN4O2
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chidamide, also known as Tucidinostat , CS055 and HBI-8000 , is a n orally bioavailable benzamide type inhibitor of histone deacetylase (HDAC) isoenzymes 1, 2, 3 and 10, with potential antineoplastic activity. Chidamide selectively binds to and inhibits HDAC leading to an increase of acetylation levels of histone protein H3. This agent also inhibits the expression of signaling kinases in the PI3K/Akt and MAPK/Ras signaling pathways and may result in cell cycle arrest and the induction of tumor cell apoptosis. This may inhibit tumor cell proliferation in susceptible tumor cells.
Synthesis Analysis

Chidamide can be synthesized through several reported methods, with varying yields and complexities. The primary synthetic routes include:

Molecular Structure Analysis

Chidamide's molecular structure is characterized by its benzamide core, which includes a pyridine moiety and an amino group substituted with a fluorine atom. The compound's structure has been confirmed through X-ray single-crystal diffraction studies, revealing its monoclinic crystal system and demonstrating significant intermolecular hydrogen bonding interactions that contribute to its stability in the crystalline state .

Key structural features include:

  • Pyridine Ring: Contributes to the compound's interaction with biological targets.
  • Fluorine Atom: Enhances the compound's lipophilicity and biological activity.

The precise arrangement of atoms within Chidamide plays a crucial role in its function as an HDAC inhibitor.

Chemical Reactions Analysis

Chidamide primarily functions through inhibition of histone deacetylases, enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, Chidamide promotes histone acetylation, resulting in altered gene expression associated with cell cycle regulation and apoptosis.

The chemical reactions involving Chidamide can be summarized as follows:

  • Inhibition of Histone Deacetylases: Chidamide binds to the active site of class I HDACs (HDAC1, HDAC2, HDAC3), preventing substrate access and thereby inhibiting their activity .
  • Induction of Apoptosis: Through modulation of gene expression, Chidamide enhances pro-apoptotic signals while suppressing anti-apoptotic factors like Bcl-2 .

These reactions underscore Chidamide's potential therapeutic applications in oncology.

Mechanism of Action

Chidamide exerts its pharmacological effects primarily through the inhibition of histone deacetylases. By disrupting the normal function of these enzymes, Chidamide leads to:

  • Increased Histone Acetylation: This change results in a more relaxed chromatin structure, facilitating transcriptional activation of tumor suppressor genes.
  • Altered Gene Expression: Key genes involved in cell cycle arrest and apoptosis are upregulated while those supporting cell survival are downregulated .

In experimental models, treatment with Chidamide has been shown to induce apoptosis through mitochondrial pathways by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2 .

Physical and Chemical Properties Analysis

Chidamide's physical and chemical properties contribute significantly to its functionality as an HDAC inhibitor:

  • Molecular Formula: C16_{16}H17_{17}F1_{1}N4_{4}O
  • Molecular Weight: Approximately 304.33 g/mol
  • Solubility: Chidamide is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but has limited solubility in water.

These properties are crucial for its formulation into pharmaceutical preparations and influence its bioavailability.

Applications

Chidamide has several significant applications:

  • Cancer Therapy: Primarily used in treating relapsed or refractory peripheral T-cell lymphoma; ongoing research explores its efficacy against various solid tumors.
  • Clinical Trials: Investigated for combination therapies with other anticancer agents to enhance therapeutic outcomes.
  • Research Tool: Utilized in laboratory settings to study epigenetic regulation mechanisms related to cancer biology.
Molecular Mechanisms of HDAC Inhibition by Chidamide

Subtype-Selective HDAC Isoform Targeting

Chidamide (CS055/HBI-8000) is a benzamide-class inhibitor that exhibits remarkable selectivity for specific histone deacetylase (HDAC) isoforms. This selectivity profile distinguishes it from pan-HDAC inhibitors and underpins its unique biological activities and therapeutic potential.

Inhibition of Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10

Chidamide demonstrates potent inhibitory activity against Class I HDAC isoforms 1, 2, 3 and Class IIb HDAC10, with significantly reduced activity against other HDAC isoforms [1] [6]. This selective targeting was quantified through enzyme kinetics studies revealing nanomolar-range IC₅₀ values against HDAC1 (86 nM), HDAC2 (160 nM), HDAC3 (67 nM), and HDAC10 (78 nM), while exhibiting much weaker inhibition (IC₅₀ > 1,000 nM) against HDAC4, HDAC5, HDAC6, HDAC7, HDAC8, HDAC9, and HDAC11 [6]. This selectivity profile translates to specific biological consequences: in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) cell lines, Chidamide treatment (2.5-10 µM, 24 hours) resulted in dose-dependent HDAC enzyme suppression (65-90% inhibition at 10 µM) and concomitant increases in histone H3 and H4 acetylation [1]. Similarly, in pancreatic cancer models, Chidamide administration (1.25-5 µM) significantly decreased expression of Class I HDACs at both mRNA and protein levels [10].

Structural Basis for Catalytic Pocket Binding and Selectivity

The zinc-dependent binding mechanism of Chidamide underpins its interaction with HDAC catalytic pockets. Structural analyses reveal that Chidamide's pharmacophore consists of three critical domains: (1) a benzamide zinc-binding group (ZBG) that chelates the Zn²⁺ ion at the base of the catalytic pocket; (2) a linker region that occupies the narrow channel leading to the catalytic site; and (3) a surface recognition cap that interacts with isoform-specific residues at the pocket entrance [4] [7]. The benzamide ZBG specifically recognizes unique conformations present in HDAC1, 2, 3, and 10, but not in other HDAC isoforms. Molecular dynamics simulations demonstrate that Chidamide forms stable hydrogen bonds with His145 and Asp181 in HDAC1, Tyr308 in HDAC2, and His134 and Glu205 in HDAC3—residues that differ in non-targeted HDAC isoforms [7]. This precise molecular recognition explains Chidamide's selectivity profile and enables targeted epigenetic modulation without broad-spectrum effects.

Table 1: Chidamide's HDAC Inhibition Profile

HDAC ClassSpecific IsoformsInhibition by ChidamideIC₅₀ Range
Class IHDAC1Potent inhibition86 nM
Class IHDAC2Potent inhibition160 nM
Class IHDAC3Potent inhibition67 nM
Class IHDAC8Weak inhibition>1,000 nM
Class IIbHDAC10Potent inhibition78 nM
Class IIaHDAC4,5,7,9Minimal inhibition>1,000 nM
Class IIbHDAC6Minimal inhibition>1,000 nM

Epigenetic Reprogramming via Histone Acetylation Dynamics

By selectively inhibiting specific HDAC isoforms, Chidamide induces profound changes in the cellular acetylation landscape, altering both histone and non-histone protein functions with significant consequences for cancer cell biology.

Chromatin Remodeling and Transcriptional Activation of Tumor Suppressor Genes

Chidamide-mediated HDAC inhibition induces hyperacetylation of histone H3 at Lys9 (H3K9ac) and histone H4 at Lys8 (H4K8ac), chromatin modifications associated with transcriptional activation [1] [4]. This chromatin relaxation facilitates recruitment of transcription factors to previously silenced genomic regions. In MDS and AML models, this resulted in reactivation of SOCS3 (Suppressor of Cytokine Signaling 3), a key tumor suppressor gene [1]. The subsequent SOCS3 upregulation (3.5-fold increase at 5 µM Chidamide, 24h) led to inhibition of the JAK2/STAT3 pathway—a critical oncogenic signaling axis. Specifically, Chidamide treatment reduced phosphorylated JAK2 and STAT3 levels by 60-75% and downregulated STAT3 target genes including c-Myc (50% reduction), Bcl-xL (45% reduction), and Mcl-1 (65% reduction) [1]. In pancreatic cancer models, Chidamide-induced chromatin remodeling upregulated p21 expression (2.8-fold at 5 µM), inducing G0/G1 cell cycle arrest in 65% of treated cells [10].

Non-Histone Protein Acetylation and Functional Consequences

Beyond histones, Chidamide enhances acetylation of key regulatory proteins, expanding its anticancer mechanisms beyond epigenetic modulation. In multiple myeloma cells, Chidamide synergized with proteasome inhibitor Bortezomib to induce hyperacetylation of HSP90 [2] [6]. This disrupted HSP90 chaperone function, leading to proteasomal degradation of oncogenic client proteins (including Bcr-Abl, c-Raf, and AKT) and accumulation of misfolded proteins. Additionally, Chidamide increased acetylation of transcription factor p53, enhancing its DNA-binding activity and transactivation of pro-apoptotic genes [9]. In pancreatic cancer, Chidamide (5 µM, 48h) altered the Bax/Bcl-2 ratio (increase from 0.2 to 1.8), activating the mitochondrial apoptosis pathway and increasing cleaved caspase-3 by 4.5-fold [10]. These effects demonstrate Chidamide's ability to modulate multiple cancer-relevant pathways through selective protein acetylation.

Properties

CAS Number

743420-02-2

Product Name

Chidamide

IUPAC Name

N-(2-amino-5-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)

InChI Key

WXHHICFWKXDFOW-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N

Solubility

Soluble in DMSO, not in water

Synonyms

chidamide
N-(2-amino-5-fluorobenzyl)-4-(N-(pyridine-3-acrylyl)aminomethyl)benzamide

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.